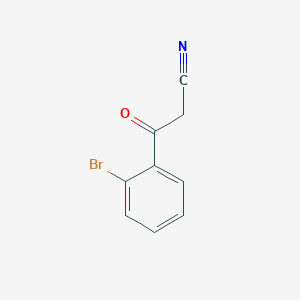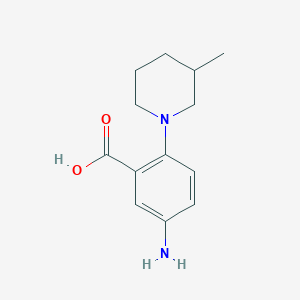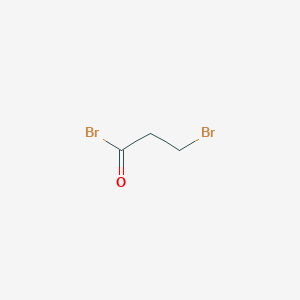
Bromopropionylbromide
Descripción general
Descripción
Bromopropionylbromide, also known as 2-Bromopropionyl bromide, is an organic compound with the linear formula CH3CHBrCOBr . It has a molecular weight of 215.87 . It is a light yellow liquid .
Synthesis Analysis
Bromopropionylbromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . It has also been used in the preparation of 3-(2-bromopropionyl)-2-oxazolidone derivatives and bromoester terminated poly (3-hexylthiophene) .Molecular Structure Analysis
The molecular structure of Bromopropionylbromide can be represented as CH3CHBrCOBr . The InChI key for Bromopropionylbromide is ILLHORFDXDLILE-UHFFFAOYSA-N .Chemical Reactions Analysis
Bromopropionylbromide has been used in the synthesis of cellulose macroinitiator via direct acylation of cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride .Physical And Chemical Properties Analysis
Bromopropionylbromide is a light yellow liquid . It has a boiling point of 48-50 °C/10 mmHg, a density of 2.061 g/mL at 25 °C, a vapor density of 7.5 (vs air), and a vapor pressure of 1.3 mm Hg at 20 °C . It has a refractive index of n 20/D 1.518 . It is miscible with trichloromethane, diethyl ether, benzene, and acetone .Aplicaciones Científicas De Investigación
Bromodomains: Structure, Function, and Pharmacology
Bromodomains, related to bromopropionylbromide, are significant in the field of epigenetics, specifically in reading histone acetylation involved in chromatin remodeling and transcriptional regulation. These domains are integral to various proteins and have gained attention as potential targets for treating diseases like cancer, inflammation, and cardiovascular disease. Small molecule inhibitors targeting these domains, such as JQ1 and I-BET762, have shown promise in treating hematological malignancies and solid tumors, highlighting their therapeutic potential in drug discovery (Ferri, Petosa, & McKenna, 2016).
Bromocriptine: Therapeutic Applications and Safety
Bromocriptine, a sympatholytic dopamine D2 receptor agonist, has diverse bioactivities and is utilized in treating conditions like hyperprolactinemia, Parkinson's disease, acromegaly, prolactinomas, and diabetes. Its long-term treatment shows minimal harmful effects on renal, hepatic, cardiac, or hematologic functions, making it a versatile drug in various therapeutic areas (Naz et al., 2022).
Neurotoxic Effects of 1-Bromopropane
Research into 1-bromopropane, a widely used solvent, reveals its neurotoxic effects. Studies on rats exposed to different concentrations of 1-bromopropane show dose-dependent decreases in neurospecific gamma-enolase, total glutathione, and nonprotein sulfhydryl groups in the cerebrum and cerebellum, along with decreased creatine kinase activity. These findings suggest that 1-bromopropane might primarily cause functional or cellular loss of neurons and highlight the need for caution in its industrial use (Wang et al., 2002).
Bromodomains in Cancer Treatment
Bromodomains are being investigated for their role in cancer treatment. Their ability to read acetylated lysine and regulate gene expression makes them key targets for developing novel therapeutics, especially in oncology. The discovery of specific inhibitors for the BET family of bromodomains has led to significant progress in understanding and targeting these proteins for cancer therapy (Filippakopoulos & Knapp, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromopropanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLFVNGTPQFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451301 | |
| Record name | Bromopropionylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromopropionylbromide | |
CAS RN |
7623-16-7 | |
| Record name | Bromopropionylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)
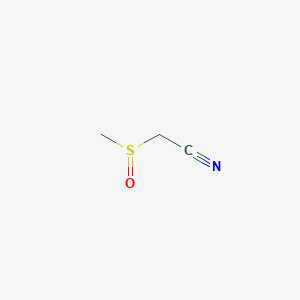

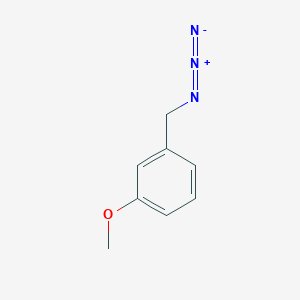


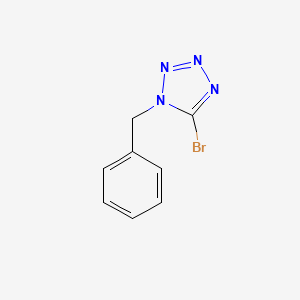

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)
